molecular formula C18H20N2O4 B11554519 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide

Cat. No.: B11554519
M. Wt: 328.4 g/mol
InChI Key: AGVXSPNECRLKLC-XDHOZWIPSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological properties. This particular compound is characterized by the presence of a hydrazone linkage (–NHN=CH–) and methoxy and ethoxy substituents on the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 4-ethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide involves its interaction with biological molecules. The hydrazone linkage can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular targets, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and ethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-ethoxybenzamide

InChI

InChI=1S/C18H20N2O4/c1-4-24-15-10-8-13(9-11-15)18(21)20-19-12-14-6-5-7-16(22-2)17(14)23-3/h5-12H,4H2,1-3H3,(H,20,21)/b19-12+

InChI Key

AGVXSPNECRLKLC-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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